molecular formula C21H22N4O6 B11290346 ethyl 2-(2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

ethyl 2-(2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B11290346
M. Wt: 426.4 g/mol
InChI Key: MRGUGEWPFWUWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and an ethyl ester group, which can influence its solubility and reactivity.

Preparation Methods

The synthesis of ETHYL 2-(2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable amine with a pyrido[2,3-d]pyrimidine derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

ETHYL 2-(2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

ETHYL 2-(2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)BENZOATE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 2-[[2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H22N4O6/c1-5-31-20(28)13-8-6-7-9-14(13)23-15(26)11-25-19(27)16-17(30-4)12(2)10-22-18(16)24(3)21(25)29/h6-10H,5,11H2,1-4H3,(H,23,26)

InChI Key

MRGUGEWPFWUWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.